molecular formula C6H12N2O4S B13522341 1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione

1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione

Cat. No.: B13522341
M. Wt: 208.24 g/mol
InChI Key: QIMGSPWOSMOLDT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione typically involves a multi-step process. One common method is the one-pot and three-component condensation reaction. This method involves the reaction of specific precursors under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Types of Reactions

1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione include:

Uniqueness

This compound is unique due to its specific ring structure that includes sulfur, oxygen, and nitrogen atoms. This unique arrangement allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .

Biological Activity

1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₅N₃O₃S
  • Molecular Weight : 201.19 g/mol

The compound features a unique oxathiadiazole ring that contributes to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Mechanism of Action : The compound appears to disrupt microbial cell wall synthesis and inhibit nucleic acid replication.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)10 µM
A549 (lung cancer)20 µM

Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

In vivo studies have shown that the compound possesses anti-inflammatory properties. Experimental models demonstrated a reduction in inflammatory markers in treated animals.

Inflammatory MarkerTreatment Group (mg/kg)Result
TNF-alpha50Decreased
IL-650Decreased

Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.

Case Studies

One notable case study involved the evaluation of the compound's efficacy in a clinical setting for treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard treatments.

Properties

Molecular Formula

C6H12N2O4S

Molecular Weight

208.24 g/mol

IUPAC Name

5,5-dioxo-1,5,4,8-oxathiadiazecan-9-one

InChI

InChI=1S/C6H12N2O4S/c9-6-5-12-3-1-8-13(10,11)4-2-7-6/h8H,1-5H2,(H,7,9)

InChI Key

QIMGSPWOSMOLDT-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)NCCS(=O)(=O)N1

Origin of Product

United States

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